4-Bromo-1H-indazole-6-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by the presence of a bromine atom at the 4-position and a carboxylic acid group at the 6-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical reactions, primarily involving bromination and subsequent functionalization of indazole derivatives. It is commercially available from chemical suppliers such as VWR and Sigma-Aldrich, which provide detailed specifications regarding its purity and molecular characteristics .
The synthesis of 4-Bromo-1H-indazole-6-carboxylic acid typically involves several key steps:
The reaction conditions usually require moderate temperatures (room temperature to slightly elevated) to ensure complete conversion. Industrial methods may employ continuous flow processes to enhance yield and efficiency .
The molecular structure of 4-Bromo-1H-indazole-6-carboxylic acid features:
4-Bromo-1H-indazole-6-carboxylic acid can undergo various chemical transformations:
Common reagents used include:
The mechanism of action for 4-Bromo-1H-indazole-6-carboxylic acid involves its interaction with specific biological targets:
4-Bromo-1H-indazole-6-carboxylic acid has several significant applications:
The indazole scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile binding capabilities and pharmacokinetic properties. Early drug discovery efforts identified unsubstituted indazole cores in vasodilatory and anti-inflammatory agents, but strategic functionalization significantly expanded therapeutic applications. The breakthrough came with kinase inhibitor development, where indazole-containing compounds like Axitinib (approved in 2012 for renal cell carcinoma) demonstrated clinical efficacy by targeting vascular endothelial growth factor receptors (VEGFRs) [4]. Subsequent innovations exploited the scaffold’s ability to mimic purine geometry, facilitating adenosine triphosphate (ATP)-competitive inhibition across diverse kinases.
Fragment-based drug design (FBDD) approaches accelerated indazole optimization, exemplified by the discovery of Aurora kinase inhibitors. Researchers synthesized indazole derivatives and established structure-activity relationships (SAR), leading to compound 17 (IC₅₀ = 26 nM against Aurora A) through systematic modifications. This leveraged ligand efficiency (LE) and fit quality (FQ) metrics to prioritize fragments with optimal binding efficiency relative to molecular size [1]. Beyond oncology, indazole cores feature in eight marketed drugs and 25 clinical-stage candidates spanning anti-infective, cardiovascular, and neurological therapeutics, underscoring their broad utility [3] [4].
Table 1: Clinically Significant Indazole-Based Kinase Inhibitors
Drug Name | Primary Target | Indication | Key Structural Features |
---|---|---|---|
Axitinib | VEGFR | Renal Cell Carcinoma | 3-amide-substituted indazole |
Linifanib | VEGFR/PDGFR | Hepatocellular Carcinoma | 1H-indazole-4-carboxamide |
Niraparib | PARP | Ovarian Cancer | 7-azaindazole core |
Pazopanib | Multi-kinase | Soft Tissue Sarcoma | 1-methylindazole-6-amine |
Bromination of indazoles introduces strategic handles for cross-coupling reactions while modulating electronic properties and binding interactions. The 4-bromo substitution on indazole scaffolds enhances electrophilicity at adjacent positions and enables Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions for late-stage diversification. Traditional electrophilic aromatic bromination (e.g., using N-bromosuccinimide, NBS) often requires harsh conditions, risking decomposition of sensitive functional groups [3].
Visible-light photoredox catalysis (VLPC) has revolutionized brominated indazole synthesis by enabling regioselective C–H functionalization under mild conditions. Organic dyes like erythrosine B activate NBS via single-electron transfer, generating bromine radicals that preferentially target the indazole 3-position. For 4,6-disubstituted indazoles, this method achieves >85% yield with excellent functional group tolerance, including aldehydes and amines incompatible with classical SEAr protocols [3]. The 4-bromo-1H-indazole-6-carboxylic acid exemplifies this synergy: bromine serves as a coupling site, while the carboxylic acid directs metalation or participates in hydrogen bonding. In anticancer agents, 6-bromo-1-cyclopentyl-1H-indazole-4-carboxamide derivatives inhibit tumor necrosis factor-alpha (TNFα) and vascular endothelial growth factor (VEGF), with compound 11c showing potent antiangiogenic effects [9].
Table 2: Regioselectivity of Indazole Bromination via VLPC
Substrate | Position | Yield (%) | Key Interactions |
---|---|---|---|
1H-Indazole | C3 | 92 | N2-coordination to Br⁺ |
5-Methoxy-1H-indazole | C3/C7 | 87 (3:1) | Ortho-activation by methoxy group |
4-Cyano-1H-indazole | C7 | 78 | Steric hindrance at C3/C5 |
4-Bromo-1H-indazole-6-carboxylic acid | Pre-functionalized | N/A | Carboxylic acid directs metalation |
The carboxylic acid group in 4-bromo-1H-indazole-6-carboxylic acid serves dual roles: as a coordination element for metal binding and as a hydrogen-bond donor/acceptor for molecular recognition. In epigenetic drug design, this moiety anchors inhibitors to zinc-dependent hydrolases like histone deacetylase 6 (HDAC6). Indazole-4-carboxylic acid derivatives bearing hydroxamic acid zinc-binding groups (ZBGs) exhibit sub-micromolar HDAC6 inhibition (e.g., compound 5j), selectively acetylating α-tubulin over histones—a hallmark of HDAC6 selectivity [7]. The carboxylic acid at C6 positions the ZBG optimally within the catalytic tunnel while the bromine enables further derivatization of the core.
In bromodomain-containing protein 4 (BRD4) inhibitors, the carboxylic acid enhances solubility and forms salt bridges with ASN140 in the BRD4 BD1 pocket. Triazolopyridine-indazole hybrids derived from 1H-indazole-4-carboxylic acid show >100% inhibition of BRD4 at nanomolar concentrations. Compound 12m (IC₅₀ = 0.02 μM in MV4-11 leukemia cells) exemplifies this, where the carboxylic acid contributes to a 10-fold potency increase over precursors [6]. Molecular descriptors for 4-bromo-1H-indazole-6-carboxylic acid highlight its balanced properties: molecular weight (241 Da), hydrogen-bond donors (2), and acceptors (4), aligning with Lipinski’s criteria for oral bioavailability [2] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7